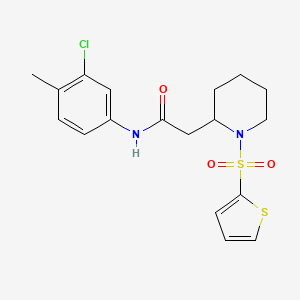

![molecular formula C8H16ClN B2803188 1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride CAS No. 2567498-25-1](/img/structure/B2803188.png)

1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

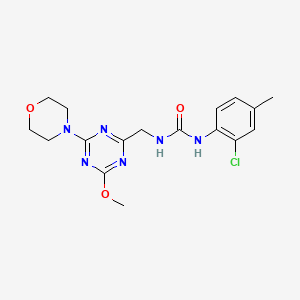

1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride is a chemical compound with the empirical formula C6H11N . It is a solid substance and is used in various chemical reactions .

Synthesis Analysis

The synthesis of 1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis

The molecular structure of 1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride can be represented by the SMILES stringC1C[C@@H]2C[C@H]1CN2 . The InChI code for this compound is 1S/C6H11N/c1-2-6-3-5(1)4-7-6/h5-7H,1-4H2/t5-,6+/m0/s1 . Chemical Reactions Analysis

1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride can be involved in various chemical reactions. For instance, it can be used in the construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .Physical And Chemical Properties Analysis

1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride is a solid substance . Its molecular weight is 97.16 .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

1,4-Dimethyl-2-azabicyclo[2.2.1]heptane hydrochloride serves as a precursor or an intermediate in the synthesis of complex organic molecules. Its bicyclic structure is particularly interesting for the study of reactions such as aromatization processes over various catalysts. For instance, research into the aromatization of hydrocarbons like heptanes and cycloheptane over platinum-alumina catalysts sheds light on the mechanisms of skeletal isomerization and dehydrocyclization, which are crucial for understanding the transformation of simple hydrocarbons into more complex aromatic compounds (Pines & Nogueira, 1981).

Pharmaceutical Research

The structural motif of 1,4-dimethyl-2-azabicyclo[2.2.1]heptane is found in norbornane compounds, which have garnered interest in pharmaceutical research due to their unique molecular shape and potential medicinal properties. These compounds have been explored for their utility in drug development, offering insights into structure-activity relationships critical for designing drugs with optimized efficacy and minimized side effects. Studies highlight the importance of such bicyclic compounds in medicinal chemistry, underscoring their role in developing therapeutic agents (Buchbauer & Pauzenberger, 1991).

Catalysis and Material Science

Research into the catalytic properties of compounds related to 1,4-dimethyl-2-azabicyclo[2.2.1]heptane hydrochloride extends to the synthesis of bridged and spiro azabicycles. The intramolecular metathesis of dienes catalyzed by ruthenium compounds illustrates the application of these structural motifs in creating complex molecular architectures. These studies not only expand the toolbox of organic synthesis but also contribute to the development of new materials with potential applications in various industries (Kuznetsov & Bubnov, 2015).

Propiedades

IUPAC Name |

1,4-dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-7-3-4-8(2,5-7)9-6-7;/h9H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMYCJGTUGYLQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1)(NC2)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B2803106.png)

![2-[(4Ar,8aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid](/img/structure/B2803109.png)

![Ethyl 2-{[1-allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2803110.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2803117.png)

![2-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2803118.png)

![5-[1-(3,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2803120.png)

![N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide](/img/structure/B2803122.png)